N-benzyl-3,4-dimethoxybenzamide

Acetylcholinesterase Enzyme Inhibition Gastroprokinetic

Addressing the need for a tractable, sub-100 nM BACE1 starting point without the complexity of advanced leads. This compound provides a versatile scaffold for early-stage hit-to-lead campaigns. - Confirmed IC50 of 74 nM against human recombinant BACE1, enabling robust SAR exploration. - Direct structural precursor to the gastroprokinetic agent Itopride, offering a validated entry point for process chemistry and analog synthesis. - Established model substrate in sustainable amidation methodologies, facilitating green chemistry process development and direct literature benchmarking.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5588220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dimethoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C16H17NO3/c1-19-14-9-8-13(10-15(14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyMKWVXVLEKSXJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3,4-dimethoxybenzamide Chemical Profile


N-benzyl-3,4-dimethoxybenzamide (CAS: 86489-64-7; C16H17NO3; MW: 271.31) is a benzamide derivative featuring a 3,4-dimethoxybenzoyl core linked via an amide bond to a benzyl moiety . The compound is structurally related to the gastroprokinetic agent Itopride and has been explored for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1) . Its calculated LogP of 2.69 and topological polar surface area (tPSA) of 47.6 Ų define its physicochemical boundary conditions, placing it within a favorable range for blood–brain barrier penetration and oral absorption .

1
SAR & probe design: Modular benzamide scaffold for AChE, BACE1, and tyrosinase inhibitor exploration.
2
Synthetic precursor: Direct structural precursor to the gastroprokinetic agent Itopride; supports analog synthesis.
3
Green chemistry model: Validated substrate for sustainable amidation methodologies; supports process chemistry research.

N-benzyl-3,4-dimethoxybenzamide: Why Generics Fail


Generic substitution within the benzamide class is not viable for N-benzyl-3,4-dimethoxybenzamide due to the steep, non-linear structure–activity relationship (SAR) governing its biological targets. As demonstrated in systematic N-benzylbenzamide SAR studies, minor modifications—such as the presence or absence of a single methoxy group or the substitution pattern on the benzyl ring—produce orders-of-magnitude differences in inhibitory potency [1]. For instance, the unsubstituted parent scaffold N-benzylbenzamide exhibits negligible tyrosinase inhibition (IC50 ≈ 1.99 mM), whereas hydroxylated derivatives achieve low micromolar potency (IC50 = 2.2 μM) [2]. The 3,4-dimethoxy substitution pattern on the benzoyl ring is a critical pharmacophoric element that cannot be replicated by simple unsubstituted or mono-substituted benzamide analogs, as evidenced by comparative data in Sections 3.1–3.3.

Target

3,4-dimethoxybenzoyl core with unsubstituted benzyl ring

Substitute risk

Unsubstituted or mono-substituted benzamides may exhibit orders-of-magnitude lower potency; target engagement context may not transfer.

Target

N-benzyl-3,4-dimethoxybenzamide (parent scaffold)

Substitute risk

Itopride hydrochloride contains a para-substituted benzyl ring; its AChE inhibition profile may shift binding-mode and potency interpretations.

Target

Bench-scale or multi-gram procurement for SAR

Substitute risk

Clinical-stage BACE1 leads involve higher synthetic complexity; hit-to-lead model-response context may differ significantly.

N-benzyl-3,4-dimethoxybenzamide Head-to-Head Evidence


AChE Inhibition vs. Itopride Hydrochloride

N-benzyl-3,4-dimethoxybenzamide serves as the core scaffold of Itopride hydrochloride (HSR-803), yet the parent compound and the functionalized drug exhibit distinct AChE inhibitory profiles. Itopride hydrochloride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) inhibits AChE with an IC50 of 8.6 μM and displays uncompetitive inhibition kinetics [1]. While direct IC50 data for the unsubstituted parent compound N-benzyl-3,4-dimethoxybenzamide against AChE are not available in the public domain, the absence of the 4-[2-(dimethylamino)ethoxy] substituent on the benzyl ring fundamentally alters both binding mode and potency, as established by SAR studies of related N-benzylbenzamide derivatives [2].

AChE Inhibition vs. Itopride
Class-level inference
Not directly reported
Itopride IC50 = 8.6 μM
Scaffold vs. functionalized drug binding-mode context may differ
Data to verify; absence of 4-substituent alters SAR
Acetylcholinesterase Enzyme Inhibition Gastroprokinetic

Tyrosinase Inhibition vs. Unsubstituted Scaffold

The 3,4-dimethoxy substitution pattern on the benzoyl ring of N-benzylbenzamide derivatives is a critical determinant of tyrosinase inhibitory potency. While the target compound N-benzyl-3,4-dimethoxybenzamide itself was not among the 21 derivatives directly assayed in the landmark Cho et al. (2006) study, the SAR framework established in that work provides a class-level inference. The unsubstituted parent N-benzylbenzamide exhibits an IC50 of 1.99 mM (1,990 μM) against mushroom tyrosinase, classifying it as essentially inactive [1]. In contrast, optimized hydroxylated N-benzylbenzamide derivatives (e.g., Compound 15) achieve potent inhibition with an IC50 of 2.2 μM, representing a ~900-fold improvement [2]. The 3,4-dimethoxy motif present in the target compound is structurally homologous to the electron-donating substitution patterns that enhance binding to the tyrosinase active site, positioning N-benzyl-3,4-dimethoxybenzamide as a privileged intermediate for developing tyrosinase inhibitors.

Tyrosinase vs. Unsubstituted
Class-level inference
~900-fold potency gain
N-benzylbenzamide IC50 = 1.99 mM
3,4-dimethoxy core supports assay-response context
SAR inference; target compound not directly assayed
Tyrosinase Melanogenesis Depigmentation

BACE1 Inhibition vs. Clinical Candidates

N-benzyl-3,4-dimethoxybenzamide has been evaluated as a BACE1 (β-secretase) inhibitor, a key target in Alzheimer's disease drug discovery. The compound exhibits an IC50 of 74 nM against human recombinant BACE1 in a FRET-based biochemical assay [1]. This value places the compound within the nanomolar potency range, though it is approximately 9-fold less potent than highly optimized clinical-stage BACE1 inhibitors (e.g., verubecestat, IC50 ≈ 8 nM [2]) and approximately 250-fold less potent than the most advanced preclinical leads (IC50 = 0.3 nM [3]).

BACE1 vs. Clinical Candidates
Cross-study comparable
IC50 = 74 nM
9.25-fold less potent than verubecestat
Tractable potency for hit-to-lead optimization context
FRET assay, human recombinant BACE1
BACE1 Alzheimer's Disease Amyloid-β

Green Chemistry vs. Traditional Acyl Chloride Routes

N-benzyl-3,4-dimethoxybenzamide can be synthesized via a Ni-catalyzed, phosphine-free direct N-alkylation of amides with renewable alcohols, a method that releases only water as a byproduct and employs earth-abundant, non-precious nickel catalysts . This contrasts with the classical route requiring 3,4-dimethoxybenzoyl chloride and benzylamine, which generates HCl as a byproduct and requires base neutralization . The Ni-catalyzed method achieves selective secondary amide formation with broad functional group tolerance and has been extended to the synthesis of Itopride . A separate Cyrene-based amidation protocol from acid chlorides and primary amines achieves up to a 55-fold increase in molar efficiency (Mol E.%) versus standard operating procedures using DMF or DCM, eliminating the use of toxic dipolar aprotic solvents .

Green vs. Acyl Chloride Route
Cross-study comparable
55-fold molar efficiency increase
Water byproduct vs. HCl
Supports sustainable process chemistry selection
Ni-catalyzed & Cyrene-based protocols
Amide Synthesis Green Chemistry Nickel Catalysis

N-benzyl-3,4-dimethoxybenzamide Application Scenarios


BACE1 Inhibitor Hit-to-Lead Optimization

With a confirmed IC50 of 74 nM against human recombinant BACE1 [1], N-benzyl-3,4-dimethoxybenzamide provides a chemically tractable, sub-100 nM starting point for medicinal chemistry optimization. Its potency, while not at the clinical candidate level (e.g., verubecestat IC50 ≈ 8 nM), is sufficient for establishing robust SAR in early-stage hit-to-lead campaigns. The 3,4-dimethoxybenzoyl core and unsubstituted benzyl ring offer multiple vectors for iterative functionalization to improve potency, selectivity, and pharmacokinetic properties. Procurement of this scaffold enables systematic exploration of substitutions on both the benzoyl and benzyl rings without the synthetic complexity associated with more advanced leads.

Itopride and Gastroprokinetic Agent Synthesis

N-benzyl-3,4-dimethoxybenzamide is the direct structural precursor to Itopride hydrochloride (HSR-803), a clinically approved gastroprokinetic agent [1]. The synthetic transformation involves functionalization of the benzyl ring at the para position with a 2-(dimethylamino)ethoxy group [2]. The parent compound's LogP of 2.69 and tPSA of 47.6 Ų establish a favorable baseline for oral bioavailability that is retained in the functionalized drug. For industrial or academic groups engaged in process chemistry development or the synthesis of novel Itopride analogs, procurement of the unsubstituted parent scaffold provides the most versatile entry point for diversification.

Green Amidation Process Development

N-benzyl-3,4-dimethoxybenzamide has been demonstrated as a compatible substrate in multiple sustainable amidation methodologies, including Ni-catalyzed N-alkylation with renewable alcohols (water as byproduct) [1] and Cyrene-mediated synthesis from acid chlorides (55-fold molar efficiency improvement over standard protocols) [2]. These established protocols make the compound an ideal model substrate for developing, validating, and scaling new green chemistry amidation methods. Procurement of this compound for process chemistry research enables direct comparison of new methodologies against benchmarked literature protocols.

Tyrosinase Inhibitor Scaffold for Depigmentation

While the parent compound N-benzyl-3,4-dimethoxybenzamide has not been directly assayed, the SAR framework established by Cho et al. (2006) demonstrates that N-benzylbenzamide derivatives bearing electron-donating substituents on the benzoyl ring achieve potent tyrosinase inhibition (e.g., Compound 15 IC50 = 2.2 μM) compared to the inactive unsubstituted scaffold (IC50 = 1.99 mM) [1][2]. The 3,4-dimethoxy substitution pattern on the target compound is structurally congruent with the electron-donating motifs that confer activity. Procurement of N-benzyl-3,4-dimethoxybenzamide enables systematic exploration of hydroxylation or other modifications to the benzyl ring to achieve the low-micromolar potency required for cellular and in vivo melanogenesis studies.

Application
Selection Property
Validation Focus
BACE1 hit-to-lead optimization
Reported nanomolar potency range
SAR expansion and selectivity profiling
Itopride analog synthesis
Unsubstituted benzyl ring vector
AChE inhibition model-response context
Green amidation process development
Compatible with Ni-catalyzed & bio-based routes
Molar efficiency and waste reduction metrics
Tyrosinase inhibitor scaffold research
3,4-dimethoxy pharmacophoric motif
SAR-driven potency optimization review
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